molecular formula C10H10N4O B13745968 Benzamide, 4-amino-N-(2-imidazolyl)- CAS No. 36855-67-1

Benzamide, 4-amino-N-(2-imidazolyl)-

Cat. No.: B13745968
CAS No.: 36855-67-1
M. Wt: 202.21 g/mol
InChI Key: FSODIQQHMZLLSA-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-N-(2-imidazolyl)- is a compound that features both benzamide and imidazole functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its electron-rich nature, allows for diverse interactions with biological receptors, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-N-(2-imidazolyl)- typically involves the condensation of aniline derivatives with imidazole-containing compounds. One common method includes the reaction of phthalic anhydride with aniline and 2,3-diaminomaleonitrile under controlled conditions to yield the desired product . The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of Benzamide, 4-amino-N-(2-imidazolyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-N-(2-imidazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzamide, 4-amino-N-(2-imidazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-N-(2-imidazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form stable complexes with proteins, influencing their activity. This interaction is often mediated through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    Benzamide, p-amino-: Similar structure but lacks the imidazole ring.

    N-Phenylbenzamide derivatives: Contain phenyl groups instead of imidazole.

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

Benzamide, 4-amino-N-(2-imidazolyl)- is unique due to the combination of the benzamide and imidazole functional groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

CAS No.

36855-67-1

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

4-amino-N-(1H-imidazol-2-yl)benzamide

InChI

InChI=1S/C10H10N4O/c11-8-3-1-7(2-4-8)9(15)14-10-12-5-6-13-10/h1-6H,11H2,(H2,12,13,14,15)

InChI Key

FSODIQQHMZLLSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN2)N

Origin of Product

United States

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